molecular formula C₇₄H₁₃₂N₁₂O₁₇ B612759 Alisporivir intermediate-1 CAS No. 882506-05-0

Alisporivir intermediate-1

Cat. No. B612759
M. Wt: 1461.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alisporivir intermediate-1 is a crucial intermediate compound utilized in the synthesis process of Alisporivir . Alisporivir is a therapeutic agent employed for the treatment of inflammatory and viral ailments . The molecular formula of Alisporivir intermediate-1 is C74H132N12O17 .


Molecular Structure Analysis

The molecular structure of Alisporivir intermediate-1 is complex. Its IUPAC name is quite long, indicating a complex structure with multiple functional groups . Unfortunately, the 3D structure generation is disallowed due to too many atoms .

Scientific Research Applications

Hepatitis C Treatment

Alisporivir, as a cyclophilin inhibitor, has been significantly effective in treating Hepatitis C Virus (HCV) infections. It demonstrates pan-genotypic anti-HCV activity and exhibits a high barrier to viral resistance. Studies have explored its efficacy as interferon-free therapy, particularly in treatment-naïve patients infected with HCV genotypes 2 or 3. Alisporivir's combination with ribavirin has shown promising results in achieving sustained virological response in patients with early viral clearance (Pawlotsky et al., 2015).

Mitochondrial Dysfunction in HCV

Alisporivir has been identified to inhibit mitochondrial permeability transition by binding to cyclophilin D. This mechanism is significant in HCV treatment as the virus is known to affect mitochondrial function. Research indicates that alisporivir can prevent and even rescue HCV protein-mediated mitochondrial dysfunctions, offering new insights into the treatment of HCV-related liver disease (Quarato et al., 2012).

Potential COVID-19 Treatment

Recent studies have explored the use of alisporivir in treating COVID-19. Alisporivir's strong cyclophilin inhibition properties, which have shown effectiveness in various models of coronavirus infection, suggest it could be a viable treatment option for COVID-19 patients. This is particularly relevant due to the cyclophilin dependency in the life cycle of many coronaviruses, including SARS-CoV-2 (Pawlotsky, 2020).

Host-Targeting Antiviral Agent

As a host-targeting antiviral agent, alisporivir targets host proteins critical for HCV replication. It provides a high barrier for the development of viral resistance, making it a promising candidate for future interferon-free regimens in HCV treatment (Gallay & Lin, 2013).

Antiviral Effectiveness and Resistance Mechanisms

Studies have focused on understanding the antiviral effectiveness of alisporivir and mechanisms of resistance. For instance, mutations in the HCV NS5A domain have been identified as a factor contributing to drug resistance, emphasizing the need for multiple mutations for significant resistance (Garcia-Rivera et al., 2012).

Broader Antiviral Applications

Alisporivir's efficacy extends beyond HCV, with research suggesting its potential in treating other viral infections like MERS and SARS-coronavirus. However, its effectiveness varies across different virus strains, highlighting the need for further exploration of Cyp inhibitors as host-directed antiviral agents (de Wilde et al., 2016).

properties

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXXMOVYUECHI-FNVMUSLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H132N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisporivir intermediate-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisporivir intermediate-1
Reactant of Route 2
Alisporivir intermediate-1
Reactant of Route 3
Reactant of Route 3
Alisporivir intermediate-1
Reactant of Route 4
Reactant of Route 4
Alisporivir intermediate-1
Reactant of Route 5
Reactant of Route 5
Alisporivir intermediate-1
Reactant of Route 6
Reactant of Route 6
Alisporivir intermediate-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.